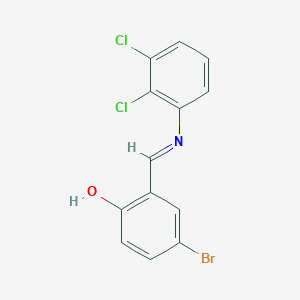![molecular formula C24H32Cl2N4O2 B11558564 1,1'-Decane-1,10-diylbis[3-(3-chlorophenyl)urea]](/img/structure/B11558564.png)
1,1'-Decane-1,10-diylbis[3-(3-chlorophenyl)urea]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea is a synthetic organic compound characterized by the presence of chlorophenyl groups and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea typically involves the reaction of 3-chlorophenyl isocyanate with a suitable amine precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:
- Temperature: 50-100°C
- Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
- Catalyst: Tertiary amines or metal catalysts
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include:
- High-pressure reactors to enhance reaction rates
- Automated monitoring systems to control reaction parameters
- Purification steps such as recrystallization or chromatography to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea can undergo various chemical reactions, including:
Oxidation: The chlorophenyl groups can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved may include:
Enzyme Inhibition: Blocking the catalytic activity of enzymes involved in metabolic pathways.
Receptor Modulation: Altering the signaling pathways mediated by receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chlorophenylacetic acid
- Carbamic acid, 3-chlorophenyl-, methyl ester
- 3-Amino-3-(3-chlorophenyl)propionic acid
Uniqueness
3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea is unique due to its specific structure, which combines chlorophenyl groups with a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C24H32Cl2N4O2 |
|---|---|
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[10-[(3-chlorophenyl)carbamoylamino]decyl]urea |
InChI |
InChI=1S/C24H32Cl2N4O2/c25-19-11-9-13-21(17-19)29-23(31)27-15-7-5-3-1-2-4-6-8-16-28-24(32)30-22-14-10-12-20(26)18-22/h9-14,17-18H,1-8,15-16H2,(H2,27,29,31)(H2,28,30,32) |
Clave InChI |
OATYBOOVTMKORX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCCCCCCCCNC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11558488.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558497.png)
![(1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenenaphthalene-1,2-diyl] bis(4-methylbenzenesulfonate)](/img/structure/B11558504.png)
![1-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 2-methylbenzoate](/img/structure/B11558511.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11558518.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11558522.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11558534.png)
![2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11558537.png)
![N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline](/img/structure/B11558538.png)
![4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B11558542.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11558543.png)

![2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11558581.png)
